molecular formula C12H10F3N3O2 B2890392 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 692762-85-9

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Cat. No.: B2890392
CAS No.: 692762-85-9
M. Wt: 285.226
InChI Key: KOTGFASVBWSAIT-UHFFFAOYSA-N
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Description

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a synthetic quinazoline-based compound offered for research purposes. Quinazoline derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities and are extensively investigated in oncology research . Specifically, certain quinazoline derivatives have been identified as potent inhibitors in cancer research, with some compounds acting as broad-spectrum inhibitors of key ATP-binding cassette (ABC) transporters like ABCB1, ABCC1, and ABCG2 . These transporters are often overexpressed in multidrug-resistant cancer cells, and their inhibition is a promising approach to overcoming resistance to chemotherapeutic agents . The structure of this compound links the quinazoline core to a propanoic acid chain, a feature seen in other bioactive molecules; for instance, 2-amino-3-(quinazolin-4-yl)propanoic acid is a known chemical structure . The trifluoromethyl group on the quinazoline ring is a common pharmacophore that can enhance metabolic stability and binding affinity. This product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets prior to handling.

Properties

IUPAC Name

3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)11-17-8-4-2-1-3-7(8)10(18-11)16-6-5-9(19)20/h1-4H,5-6H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTGFASVBWSAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves the reaction of 2-(trifluoromethyl)quinazoline with an appropriate amino acid derivative under specific reaction conditions. One common method involves the use of an ethanolic solution of the primary amine derivative and the appropriate aldehyde in the presence of a few drops of glacial acetic acid, followed by refluxing overnight . The residue is then washed with distilled water and extracted to obtain the desired product.

Chemical Reactions Analysis

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with biological membranes and targets .

Comparison with Similar Compounds

Table 1: Substituent-Driven Physical Properties

Compound Name Substituent(s) Melting Point (°C) Key Functional Groups (IR/NMR) Evidence ID
Target Compound 2-CF₃, quinazoline-4-NH-propanoic acid N/A* C=O (propanoic acid), C-F (CF₃) -
(S)-13f () 4-NO₂-phenyl, thiazolidinone 240–242 N=O (1336 cm⁻¹), C=O (1702 cm⁻¹)
(S)-13c () 4-OCH₃-phenyl, thiazolidinone 122–124 C-O (1250 cm⁻¹), C=O (1702 cm⁻¹)
ZU6 () Methylamino, quinazolinone N/A C=O (propanoic acid), NH (NMR δ 8.29)

Key Observations :

  • Nitro Groups : The nitro-substituted compound (13f) exhibits the highest melting point (240–242°C), attributed to strong dipole-dipole interactions and hydrogen bonding .
  • Methoxy Groups : The methoxy group in 13c reduces melting point (122–124°C) compared to nitro analogs, likely due to lower polarity .
  • Trifluoromethyl vs. Methylamino: The CF₃ group in the target compound enhances hydrophobicity compared to ZU6’s methylamino group, which may improve blood-brain barrier penetration .

Key Observations :

  • Thiazole vs. In contrast, the quinazoline core in the target compound may favor kinase inhibition through ATP-binding pocket interactions .
  • Hydroxyl Groups: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit improved aqueous solubility, making them suitable for intravenous formulations, whereas the CF₃ group in the target compound may favor oral bioavailability .

Biological Activity

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 692762-85-9

The biological activity of this compound primarily involves its interaction with specific molecular targets, including various enzymes and receptors. Quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases. This compound's trifluoromethyl group enhances its metabolic stability and lipophilicity, potentially increasing its binding affinity to targets .

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of quinazoline derivatives, including this compound. For instance:

  • In Vitro Studies : Research has shown that related quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
CompoundTargetIC50 (μM)Cell Line
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineEGFR0.096MCF7
2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrilePI3K0.010Various

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazolines have demonstrated activity against a range of pathogens, suggesting potential applications in treating infections .

Anti-inflammatory and Antioxidant Effects

Quinazoline derivatives have shown promise as anti-inflammatory agents. They can modulate inflammatory pathways and exhibit antioxidant activity by scavenging free radicals .

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of various quinazoline derivatives on cancer cell proliferation. The results indicated that compounds with a trifluoromethyl group exhibited enhanced potency against cancer cells compared to their non-fluorinated counterparts .
  • Antimicrobial Testing : Another research project tested the antimicrobial efficacy of several quinazoline derivatives against common bacterial strains. The results revealed that certain derivatives showed significant inhibition of bacterial growth, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

This compound can be compared to other quinazoline derivatives based on their biological activities:

Compound NameBiological ActivityNotable Features
4-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}butanoic acidAnticancerSimilar structure with varied side chains
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acidAnti-inflammatoryExhibits significant anti-inflammatory properties

Q & A

Q. How can researchers ensure compliance with safety guidelines during synthesis?

  • Methodology :
  • Hazard Assessment : Review SDS for reagents (e.g., trifluoromethylating agents).
  • Waste Management : Neutralize acidic/byproduct streams before disposal.
  • Institutional Oversight : Adhere to IACUC and IRB protocols for biological testing .

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